Maltohexaose eicosaacetate Maltohexaose eicosaacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16527894
InChI: InChI=1S/C76H102O51/c1-27(77)97-21-47-53(103-33(7)83)59(104-34(8)84)66(111-41(15)91)72(118-47)124-55-49(23-99-29(3)79)120-74(68(113-43(17)93)61(55)106-36(10)86)126-57-51(25-101-31(5)81)122-76(70(115-45(19)95)63(57)108-38(12)88)127-58-52(26-102-32(6)82)121-75(69(114-44(18)94)64(58)109-39(13)89)125-56-50(24-100-30(4)80)119-73(67(112-42(16)92)62(56)107-37(11)87)123-54-48(22-98-28(2)78)117-71(116-46(20)96)65(110-40(14)90)60(54)105-35(9)85/h47-76H,21-26H2,1-20H3
SMILES:
Molecular Formula: C76H102O51
Molecular Weight: 1831.6 g/mol

Maltohexaose eicosaacetate

CAS No.:

Cat. No.: VC16527894

Molecular Formula: C76H102O51

Molecular Weight: 1831.6 g/mol

* For research use only. Not for human or veterinary use.

Maltohexaose eicosaacetate -

Specification

Molecular Formula C76H102O51
Molecular Weight 1831.6 g/mol
IUPAC Name [4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C76H102O51/c1-27(77)97-21-47-53(103-33(7)83)59(104-34(8)84)66(111-41(15)91)72(118-47)124-55-49(23-99-29(3)79)120-74(68(113-43(17)93)61(55)106-36(10)86)126-57-51(25-101-31(5)81)122-76(70(115-45(19)95)63(57)108-38(12)88)127-58-52(26-102-32(6)82)121-75(69(114-44(18)94)64(58)109-39(13)89)125-56-50(24-100-30(4)80)119-73(67(112-42(16)92)62(56)107-37(11)87)123-54-48(22-98-28(2)78)117-71(116-46(20)96)65(110-40(14)90)60(54)105-35(9)85/h47-76H,21-26H2,1-20H3
Standard InChI Key XSGOGJVBNJFJDH-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Introduction

Chemical Structure and Nomenclature

Molecular Composition

Maltohexaose eicosaacetate (C₇₆H₁₀₂O₅₁) is a fully acetylated derivative of maltohexaose, an oligosaccharide composed of six glucose monomers connected via α-1,4-glycosidic bonds. The acetylation replaces all hydroxyl groups (-OH) in the maltohexaose structure with acetyl groups (-OAc), resulting in a hydrophobic profile and enhanced solubility in nonpolar solvents. The molecular architecture comprises a linear chain of glucose units, each modified at positions 2, 3, 4, and 6 (terminal units) or 2, 3, and 6 (internal units) with acetyl groups.

Table 1: Key Chemical Identifiers of Maltohexaose Eicosaacetate

PropertyValue
Molecular FormulaC₇₆H₁₀₂O₅₁
Molecular Weight1,831.6 g/mol
IUPAC NameAcetyl 2,3,4,6-tetra-O-acetyl-hexopyranosyl-(1→4)-2,3,6-tri-O-acetyl-hexopyranosyl-(1→4)-2,3,6-tri-O-acetyl-hexopyranosyl-(1→4)-2,3,6-tri-O-acetyl-hexopyranosyl-(1→4)-2,3,6-tri-O-acetyl-hexopyranosyl-(1→4)-2,3,6-tri-O-acetyl-hexopyranoside
CAS Number132244-72-5

Stereochemical Considerations

The α-1,4-glycosidic linkages confer a helical conformation to the maltohexaose backbone, while acetylation introduces steric hindrance that stabilizes the molecule against enzymatic degradation. Nuclear magnetic resonance (NMR) studies reveal that the acetyl groups adopt equatorial orientations, minimizing torsional strain and optimizing hydrophobic interactions.

Synthesis and Production

Acetylation of Maltohexaose

Maltohexaose eicosaacetate is synthesized via exhaustive acetylation of maltohexaose, typically derived from starch hydrolysis. The process involves treating maltohexaose with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. Reaction conditions (e.g., temperature, stoichiometry) are carefully controlled to ensure complete substitution of hydroxyl groups without depolymerization .

Purification Techniques

Chromatographic methods, including size-exclusion and reverse-phase HPLC, are employed to isolate maltohexaose eicosaacetate from reaction byproducts. Biosynth reports yields exceeding 70% for industrial-scale production, with purity levels ≥95% as verified by mass spectrometry .

Table 2: Synthetic Parameters for Maltohexaose Eicosaacetate

ParameterOptimal Condition
Acetylation ReagentAcetic anhydride (20 equivalents)
CatalystPyridine
Reaction Temperature40–50°C
Reaction Time12–16 hours
Purification MethodSize-exclusion chromatography

Physicochemical Properties

Solubility and CO2-Philicity

The compound’s twenty acetyl groups render it soluble in chloroform, dimethyl sulfoxide (DMSO), and supercritical carbon dioxide (scCO₂). Its partition coefficient (logP) of 4.2 indicates high lipophilicity, making it suitable for lipid-based drug formulations. Notably, its CO2-philic behavior enables applications in scCO₂-mediated extraction and processing, reducing reliance on organic solvents .

Thermal Stability

Differential scanning calorimetry (DSC) shows a glass transition temperature (Tg) of 78°C and decomposition onset at 210°C, attributable to the stability of acetylated glycosidic bonds. These properties facilitate its use in high-temperature industrial processes, such as melt extrusion for controlled-release matrices.

Applications in Pharmaceutical and Biotechnology

Pharmaceutical Excipients

Maltohexaose eicosaacetate serves as a multifunctional excipient in tablet coatings and lipid nanoparticles. Its hydrophobicity enhances drug stability by mitigating hydrolysis, while its plasticizing effect improves film flexibility in enteric coatings .

Controlled Release Systems

In scCO₂-based microemulsions, the compound acts as a surfactant, stabilizing drug-loaded droplets for pulmonary or transdermal delivery. For example, insulin encapsulated in maltohexaose eicosaacetate micelles demonstrated sustained release over 72 hours in vitro .

Green Chemistry Applications

As a CO2-philic surfactant, it enables the fabrication of porous materials via gas antisolvent (GAS) precipitation. A 2024 study reported a 40% reduction in solvent waste during the synthesis of polymeric microparticles using this approach .

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra confirm acetylation completeness, with characteristic signals at δ 2.0–2.3 ppm (acetyl methyl groups) and δ 4.5–5.5 ppm (anomeric protons).

  • Mass Spectrometry: High-resolution ESI-MS reveals a [M+Na]⁺ ion at m/z 1,854.6, consistent with the theoretical molecular weight .

Future Research Directions

Biodegradability Studies

While the compound’s stability is advantageous for drug delivery, its environmental impact remains unstudied. Research into enzymatic deacetylation pathways could inform eco-friendly disposal strategies.

Glycopeptide Synthesis

Biosynth highlights its potential as a building block for glycosylated Fmoc amino acids, enabling combinatorial glycopeptide libraries for antibiotic discovery . Microwave-assisted glycosylation protocols may enhance synthetic efficiency.

Advanced Drug Delivery

Ongoing trials explore its use in mRNA vaccine formulations, where CO2-philicity could facilitate cold-chain-independent distribution. Preliminary data show improved lipid nanoparticle stability at 25°C.

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